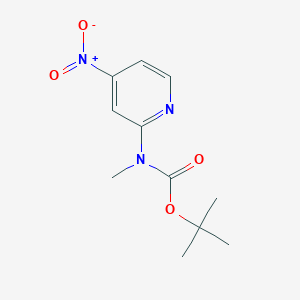

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate

Description

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a nitro group at the 4-position and a methyl group on the carbamate nitrogen. Its molecular formula is C₁₁H₁₅N₃O₄, and its molecular weight is approximately 253.25 g/mol (calculated based on structural analysis). This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, particularly in reactions requiring electrophilic aromatic substitution or cross-coupling .

Properties

IUPAC Name |

tert-butyl N-methyl-N-(4-nitropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-7-8(14(16)17)5-6-12-9/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOCSJGZXVGERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856238 | |

| Record name | tert-Butyl methyl(4-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-38-7 | |

| Record name | tert-Butyl methyl(4-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(4-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for tert-Butyl methyl(4-nitropyridin-2-yl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(4-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to inhibition or modification of their activity. The molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between tert-butyl methyl(4-nitropyridin-2-yl)carbamate and related carbamate derivatives:

Structural and Electronic Differences

- Nitro vs. Halogen Substituents : The nitro group in the target compound is a stronger electron-withdrawing group compared to halogens (Cl, Br, F), making the pyridine ring more electrophilic. This enhances reactivity in aromatic substitution but may reduce stability compared to chloro or bromo analogs .

- Heterocyclic Core : Pyridine (6-membered, one N) vs. pyrimidine (6-membered, two N) derivatives exhibit distinct electronic profiles. Pyrimidines (e.g., ) are more electron-deficient, favoring interactions in enzyme-binding pockets .

- Steric Effects : The tert-butyl group in all compounds provides steric protection to the carbamate, improving metabolic stability. Methyl substitution on nitrogen (target compound) further modulates steric hindrance and solubility .

Biological Activity

Introduction

Tert-butyl methyl(4-nitropyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for tert-butyl methyl(4-nitropyridin-2-yl)carbamate is C12H16N2O3. Its structure includes:

- Carbamate Group : Enhances solubility and reactivity.

- Nitropyridine Ring : Contributes to the compound's biological activity through electron-withdrawing properties.

These structural features play a crucial role in its interaction with biological targets.

The biological activity of tert-butyl methyl(4-nitropyridin-2-yl)carbamate is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator , influencing various biochemical pathways critical for cellular function.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in critical signaling pathways. For instance, it has been studied for its potential to inhibit protein methyltransferases, which are essential in regulating gene expression and cellular signaling.

Case Study 1: Inhibition of Protein Methyltransferases

A study utilized MALDI-MS assays to evaluate the inhibitory effects of tert-butyl methyl(4-nitropyridin-2-yl)carbamate on protein methyltransferases. Results demonstrated that at concentrations as low as 50 nM, the compound significantly reduced tri-methylation of substrate peptides, indicating its potential as a selective inhibitor .

Case Study 2: Synthesis of Bioactive Molecules

The compound has also been employed as an intermediate in synthesizing bioactive molecules with therapeutic potential against various diseases. Its ability to undergo oxidation and reduction reactions allows for the generation of diverse derivatives tailored for specific biological applications .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of tert-butyl methyl(4-nitropyridin-2-yl)carbamate:

| Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits protein methyltransferases at low concentrations (50 nM) | |

| Synthesis Role | Serves as an intermediate for bioactive molecule synthesis | |

| Potential Therapeutic Applications | Investigated for use in treating neurological disorders and cancer |

Research Applications

Tert-butyl methyl(4-nitropyridin-2-yl)carbamate is utilized in various fields:

- Medicinal Chemistry : As a precursor for developing pharmaceuticals targeting neurological disorders and cancer.

- Biological Studies : Explored for its role in enzyme inhibition and receptor binding.

- Chemical Synthesis : Used as an intermediate in producing complex organic molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl methyl(4-nitropyridin-2-yl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyridine derivatives. For example:

- Step 1 : Nitration of a pyridine precursor (e.g., 4-nitropyridin-2-amine) under controlled conditions (HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group .

- Step 2 : Carbamate formation via reaction with tert-butyl chloroformate and methylamine in the presence of a base (e.g., triethylamine) in anhydrous THF at 0°C to room temperature .

- Key Variables : Temperature, solvent polarity, and stoichiometry of reagents significantly impact regioselectivity and yield. For instance, excess methylamine may lead to over-alkylation side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tert-butyl methyl(4-nitropyridin-2-yl)carbamate?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify carbamate protons (~1.4 ppm for tert-butyl) and aromatic protons on the nitropyridine ring (δ 8.5–9.0 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm nitro-group orientation and carbamate geometry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 282.1) .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group at C4 of the pyridine ring activates C2 and C6 positions for nucleophilic attack. For example:

- Amination : Reaction with amines (e.g., benzylamine) in DMF at 80°C replaces the nitro group selectively at C6, confirmed by HPLC monitoring .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, altering downstream reactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving tert-butyl methyl(4-nitropyridin-2-yl)carbamate?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., C2 vs. C6) prone to nucleophilic attack .

- Transition State Analysis : Compare activation energies for competing pathways (e.g., C2 vs. C6 substitution) to rationalize experimental outcomes .

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer :

- Purification : Recrystallize from ethanol/water mixtures to isolate polymorphs, then characterize via DSC/TGA to determine melting points .

- Solubility Profiling : Use Hansen solubility parameters to identify optimal solvents (e.g., DCM > EtOAc > hexane) .

- Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., IUPAC guidelines) .

Q. What mechanistic insights explain its inhibitory activity against kinase enzymes?

- Methodological Answer :

- Enzyme Assays : Perform kinetic assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases (e.g., EGFR or JAK2) .

- Docking Studies : Use AutoDock Vina to model binding interactions between the nitro group and kinase ATP-binding pockets .

- SAR Analysis : Synthesize analogs (e.g., replacing nitro with cyano or methoxy) to quantify contributions of electronic effects to inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.